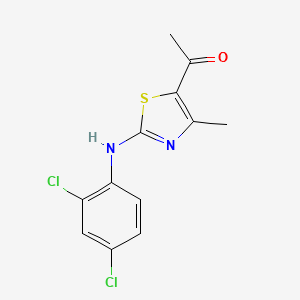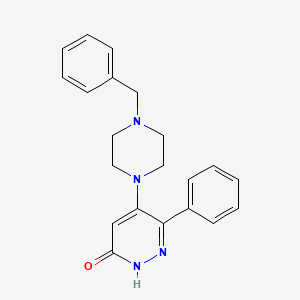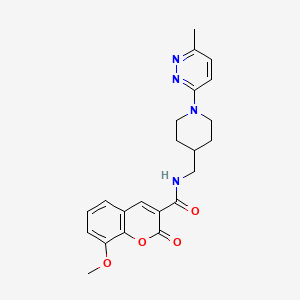![molecular formula C15H14N2O4 B2833150 6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid CAS No. 2248349-29-1](/img/structure/B2833150.png)
6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid” is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The compound has a methyl and a phenylmethoxycarbonyl group attached to an amino group, which is then attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH), a methyl group (-CH3), and a phenylmethoxycarbonyl group (C6H5O2C-) linked to an amino group (-NH2) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridinecarboxylic acids, for example, can undergo a variety of reactions, including reactions with Thionyl Chloride (SOCl2) to form acid chlorides, and reactions with alcohols to form esters . The presence of the amino and carboxylic acid groups also suggests that this compound could participate in condensation reactions to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Another similar compound, “Methyl 6-aminopyridine-3-carboxylate”, has a molecular weight of 152.15 .Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, “2-(methyl-(phenylmethoxycarbonyl)amino)acetic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
6-[methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-17(13-8-7-12(9-16-13)14(18)19)15(20)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSGOHNHDOEQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(1H-pyrazol-1-yl)pyrazin-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2833068.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2833069.png)

![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2833071.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2833075.png)
![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833077.png)

![3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2833080.png)



